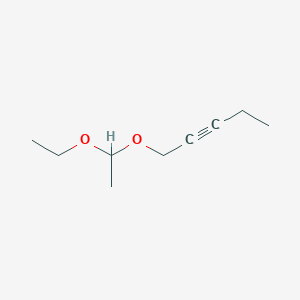

1-(1-Ethoxyethoxy)pent-2-yne

Description

Contextualization of Alkynes as Versatile Chemical Feedstocks

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are renowned for their versatility as chemical feedstocks. The high electron density and the perpendicular arrangement of the two π-bonds within the triple bond confer significant reactivity, making alkynes susceptible to a wide array of chemical transformations. sioc-journal.cn This inherent reactivity allows for their conversion into a diverse range of functional groups and molecular architectures, rendering them essential building blocks in organic synthesis.

The triple bond can undergo various reactions, including addition reactions (hydrogenation, halogenation, hydrohalogenation), cycloadditions, and metal-catalyzed cross-coupling reactions. researchgate.net This reactivity is fundamental to their role in constructing complex molecular skeletons, which is a central goal of organic synthesis. The ability to functionalize alkynes with high degrees of regio- and stereoselectivity further enhances their utility, providing chemists with precise control over the final product's three-dimensional structure. Recent advances in transition metal-catalyzed alkyne annulations have further expanded the toolkit for creating diverse cyclic and heterocyclic frameworks from alkyne precursors.

The Role of Acetal-Based Protecting Groups in Organic Chemistry

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. Acetal-based protecting groups are commonly employed to protect hydroxyl (-OH) and carbonyl (C=O) functionalities.

The ethoxyethoxy group in 1-(1-ethoxyethoxy)pent-2-yne is a prime example of an acetal (B89532) protecting group. It is typically formed by the acid-catalyzed reaction of an alcohol with ethyl vinyl ether. A key advantage of acetal protecting groups is their stability under a wide range of reaction conditions, particularly those that are neutral or basic. However, they are readily cleaved under acidic conditions, regenerating the original hydroxyl group. This differential stability allows for selective reactions to be performed on other parts of the molecule without affecting the protected alcohol. The ethoxyethyl group, in particular, has been shown to be a versatile protecting group that can be removed under specific iodocyclization conditions and can also suppress the iodination of phenolic moieties in certain substrates. elsevierpure.com

Significance of this compound as a Multifunctional Synthetic Intermediate

This compound, with its combination of a reactive alkyne and a protecting group, serves as a multifunctional synthetic intermediate. This means it can be used as a foundational piece to build more elaborate molecules. Its utility has been noted in several key areas of chemical research and industry. lookchem.com

In the pharmaceutical industry , this compound can act as a precursor for the synthesis of medicinally relevant molecules. lookchem.com The alkyne can be elaborated into various functional groups found in drug candidates, while the protected alcohol can be revealed at a later synthetic stage for further modification.

The agrochemical sector also utilizes such intermediates for the development of new pesticides and other crop protection agents. lookchem.com The structural features of this compound can be incorporated into the final product to enhance its biological activity and efficacy.

Furthermore, in materials science , this alkyne derivative can be a precursor for advanced materials, where its structural versatility allows for the creation of new polymers and other materials with specific, tailored properties. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 68480-09-1 | lookchem.com |

| Molecular Formula | C₉H₁₆O₂ | lookchem.com |

| Molecular Weight | 156.22 g/mol | epa.gov |

| Boiling Point | 202.5°C at 760 mmHg | lookchem.com |

| Density | 0.9 g/cm³ | lookchem.com |

| Flash Point | 62.3°C | lookchem.com |

| Refractive Index | 1.434 | lookchem.com |

Overview of Research Trajectories for Ethoxyethoxy-Substituted Alkyne Systems

Research involving ethoxyethoxy-substituted alkynes is geared towards leveraging their unique combination of reactivity and protection for the efficient construction of complex molecular targets. One significant area of research is their use in dearomative ipso-iodocyclization reactions to construct spiro[5.5]undecane frameworks. elsevierpure.com In these reactions, the ethoxyethyl group serves a dual purpose: protecting the phenolic hydroxyl group and preventing unwanted side reactions, while being cleaved during the key cyclization step. elsevierpure.com

Another research direction involves the use of ethoxyethoxy-protected alkynes in the synthesis of natural products and their analogues. While specific examples for this compound are not extensively documented in readily available literature, the general strategy of using such protected alkynes is a common theme in total synthesis. For instance, related ethoxyethoxy-protected propargyl alcohols are used as building blocks. uni-hannover.de

Furthermore, the reactivity of the alkyne moiety in ethoxyethoxy-substituted systems is a subject of investigation. These compounds can participate in a variety of transformations, including metal-catalyzed cross-coupling reactions and cycloadditions, to generate a diverse array of products. The ethoxyethoxy group's influence on the solubility and reactivity of these molecules is also a point of interest, as it can facilitate reactions in various solvent systems.

While a comprehensive body of research specifically dedicated to this compound is not vast, the principles governing its synthesis and reactivity are well-established within the broader context of organic chemistry. Future research will likely continue to explore its utility as a versatile building block in the synthesis of novel and functional molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

68480-09-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(1-ethoxyethoxy)pent-2-yne |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-5,8H2,1-3H3 |

InChI Key |

BDQDVYYARGPWKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCOC(C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Ethoxyethoxy Pent 2 Yne and Its Analogues

Direct Acid-Catalyzed Acetalization of Pent-2-yn-1-ol with Ethyl Vinyl Ether

The principal route for the synthesis of 1-(1-ethoxyethoxy)pent-2-yne involves the direct reaction of pent-2-yn-1-ol with ethyl vinyl ether. This reaction is an acid-catalyzed nucleophilic addition where the alcohol adds across the double bond of the vinyl ether. The general transformation is depicted below:

Reaction Scheme:

This reaction is an equilibrium process. p-toluenesulfonicacid-ptbba.comlibguides.com To drive the reaction towards the product, an excess of the ethyl vinyl ether is often used. ucalgary.ca

The choice of acid catalyst is crucial for the efficiency and mildness of the acetalization reaction. Two commonly employed catalysts are p-Toluenesulfonic acid (p-TsOH) and Pyridinium (B92312) p-toluenesulfonate (PPTS).

p-Toluenesulfonic Acid (p-TsOH): A strong organic acid (pKa ≈ -2.8), p-TsOH is a highly effective catalyst for acetal (B89532) formation. libguides.comfiveable.me It functions by protonating the ethyl vinyl ether, which generates a resonance-stabilized carbocation. This cation is then readily attacked by the nucleophilic hydroxyl group of the alcohol. p-toluenesulfonicacid-ptbba.com Due to its strong acidity, it can sometimes promote side reactions, especially with sensitive substrates. nih.gov

Pyridinium p-Toluenesulfonate (PPTS): PPTS is a mildly acidic salt (pKa of the pyridinium ion ≈ 5.2) formed from pyridine (B92270) and p-toluenesulfonic acid. nih.govwikipedia.org It is considered a superior catalyst for protecting acid-sensitive alcohols, as it delivers catalysis under much gentler conditions. wikipedia.orgchemicalbook.com Often, PPTS is generated in situ by adding p-TsOH to a solution containing pyridine. asianpubs.org This approach provides a buffered, weakly acidic environment that minimizes degradation of the starting material or product. chemicalbook.com

| Catalyst Feature | p-Toluenesulfonic Acid (p-TsOH) | Pyridinium p-Toluenesulfonate (PPTS) |

| Acidity | Strong Acid fiveable.me | Mildly Acidic Salt nih.govchemicalbook.com |

| Common Use | General acetal formation, esterification p-toluenesulfonicacid-ptbba.comatamanchemicals.com | Acetal formation with acid-sensitive substrates, silyl (B83357) and THP ether formation/cleavage chemicalbook.com |

| Form | Monohydrate crystals nih.gov | Anhydrous solid nih.govwikipedia.org |

| Mechanism | Protonates vinyl ether to form a highly reactive electrophile p-toluenesulfonicacid-ptbba.com | Provides a controlled, low concentration of protons chemicalbook.com |

Interactive Data Table: Comparison of Common Acid Catalysts for Acetalization

To maximize the yield of this compound and ensure high selectivity, several reaction parameters can be optimized.

Reactant Stoichiometry: Using an excess of ethyl vinyl ether helps to shift the reaction equilibrium towards the formation of the acetal product. ucalgary.ca A molar ratio of 1.5 to 2.0 equivalents of ethyl vinyl ether per equivalent of alcohol is common. asianpubs.org

Catalyst Loading: Only a catalytic amount of acid is required. Typically, catalyst loading ranges from 0.01 to 0.10 molar equivalents relative to the alcohol.

Temperature and Reaction Time: The reaction is often carried out at room temperature or with gentle heating. asianpubs.org Reaction progress is typically monitored by Thin Layer Chromatography (TLC). A typical reaction may run for several hours to ensure completion. asianpubs.org

Work-up and Purification: After the reaction is complete, the mixture is typically washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by a brine wash. The crude product is then purified by column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts, ensuring high purity of the final product. asianpubs.org

The choice of solvent is important for ensuring that all reactants remain in solution and for influencing the reaction rate.

Solvent Choice: Aprotic solvents are generally preferred for this reaction. Dichloromethane (B109758) (CH₂Cl₂) is a very common and effective solvent due to its inertness and ability to dissolve the reactants and catalyst. asianpubs.org Other solvents like chloroform (B151607) and toluene (B28343) can also be used. nih.gov The solubility of catalysts like p-TsOH and PPTS in common organic solvents makes them highly suitable for these reactions. fiveable.menih.gov

Synthesis of Related Ethoxyethoxy Alkynols and Protected Alcohols

The methodology used to synthesize this compound is broadly applicable to a variety of other alcohols, including other alkynols and those requiring different types of acetal protecting groups.

A close analogue, 3-(1-ethoxyethoxy)prop-1-yne, can be synthesized from propargyl alcohol (prop-2-yn-1-ol) using the same fundamental procedure. The reaction involves the PPTS-catalyzed addition of propargyl alcohol to ethyl vinyl ether.

Reaction Scheme:

The reaction conditions are analogous to those described for pent-2-yn-1-ol, typically involving stirring the alcohol and excess ethyl vinyl ether with a catalytic amount of PPTS in dichloromethane at room temperature until completion. asianpubs.org

Another common acetal used for protecting alcohols is the tetrahydropyranyl (THP) group. The synthesis of THP ethers is mechanistically similar to the formation of ethoxyethoxy acetals. It involves the acid-catalyzed addition of an alcohol to 3,4-dihydropyran (DHP).

Reaction Scheme (General):

Strategies for Stereoselective Introduction of the Ethoxyethoxy Moiety

The introduction of the 1-ethoxyethoxy (EE) group onto pent-2-yn-1-ol results in the formation of a new stereocenter at the C1 position of the pent-2-yne chain, adjacent to the oxygen atom. In a standard synthesis using racemic starting materials and achiral reagents, a racemic mixture of (R)- and (S)-1-(1-ethoxyethoxy)pent-2-yne is produced. However, in the context of synthesizing enantiomerically pure target molecules, the stereoselective formation of one enantiomer is highly desirable. This can be achieved through several strategic approaches.

One of the primary methods for achieving stereoselectivity is through the use of chiral catalysts . Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful tools for enantioselective acetalization reactions. sigmaaldrich.comlibretexts.org These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For the synthesis of this compound, a chiral phosphoric acid could be employed to catalyze the addition of pent-2-yn-1-ol to ethyl vinyl ether. The catalyst would protonate the ethyl vinyl ether, making it more electrophilic, and simultaneously form a chiral complex with the alcohol, directing the nucleophilic attack from a specific face.

Another approach involves the use of a chiral auxiliary . In this strategy, the pent-2-yn-1-ol is first reacted with a chiral molecule to form a diastereomeric intermediate. The subsequent introduction of the ethoxyethoxy group would then proceed diastereoselectively, influenced by the stereochemistry of the auxiliary. After the reaction, the chiral auxiliary can be removed, yielding the enantiomerically enriched product.

Furthermore, kinetic resolution can be employed. This method involves the differential reaction rate of the two enantiomers of a racemic starting material with a chiral reagent or catalyst. For instance, if starting with racemic pent-2-yn-1-ol, a chiral catalyst could selectively catalyze the formation of the ethoxyethoxy ether for one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The protected and unreacted alcohols can then be separated.

The table below summarizes potential stereoselective strategies for the synthesis of this compound.

| Strategy | Description | Key Reagents/Components | Expected Outcome |

| Chiral Catalysis | Use of a chiral catalyst to create a stereochemically defined environment for the reaction. | Chiral Phosphoric Acids (e.g., BINOL-derived), Pent-2-yn-1-ol, Ethyl vinyl ether | Enantiomerically enriched this compound |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. | Chiral alcohol or acid, Pent-2-yn-1-ol, Acetal formation reagents | Diastereomeric intermediates leading to enantiomerically enriched product after auxiliary removal |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral reagent or catalyst. | Racemic Pent-2-yn-1-ol, Chiral catalyst, Ethyl vinyl ether | Separation of one enantiomer as the protected ether from the unreacted enantiomeric alcohol |

It is important to note that the efficiency and stereoselectivity of these methods are highly dependent on the specific catalyst, auxiliary, and reaction conditions employed. Optimization of parameters such as solvent, temperature, and stoichiometry is crucial for achieving high yields and enantiomeric excess.

Advanced Synthetic Approaches and Future Directions in Preparation

Recent advancements in synthetic chemistry have emphasized the development of more sustainable, efficient, and scalable methods for chemical production. These principles are being applied to the synthesis of alkynes and their derivatives, including this compound.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this translates to exploring catalyst-free conditions or utilizing environmentally benign catalysts and solvents.

While the acid-catalyzed addition of alcohols to vinyl ethers is a common method, research into catalyst-free alternatives is ongoing. For some substrates, thermal or high-pressure conditions might facilitate the reaction, although this could lead to side reactions with sensitive molecules like alkynes. A more promising green approach is the use of solid acid catalysts, such as zeolites or acidic resins. These catalysts are often less corrosive, easier to handle, and can be recycled, which reduces waste and cost.

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with greener alternatives like water, supercritical fluids, or ionic liquids is a key area of research. For the synthesis of this compound, a solventless approach, where the reactants themselves act as the solvent, could be the most environmentally friendly option, provided the reaction proceeds efficiently under these conditions.

The following table outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefits |

| Use of Renewable Feedstocks | Sourcing pent-2-yn-1-ol from bio-based materials. | Reduced reliance on fossil fuels. |

| Catalyst Selection | Employing recyclable solid acids (zeolites, resins) instead of corrosive liquid acids. | Reduced waste, easier product purification, catalyst reusability. |

| Solvent Choice | Utilizing solvent-free conditions or green solvents (e.g., water, ionic liquids). | Reduced environmental impact and health hazards associated with VOCs. |

| Atom Economy | The addition reaction of pent-2-yn-1-ol to ethyl vinyl ether is inherently atom-economical. | Maximizes the incorporation of starting materials into the final product, minimizing waste. |

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the scalable production of fine chemicals. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and integration of multiple reaction steps.

The synthesis of this compound is well-suited for a flow chemistry setup. A typical protocol would involve pumping a solution of pent-2-yn-1-ol and ethyl vinyl ether through a heated reactor column packed with a solid acid catalyst. The product stream would then be collected, and the pure product could be isolated through a continuous purification process like distillation or extraction.

A key advantage of flow chemistry is the precise control over reaction parameters. The residence time in the reactor, temperature, and pressure can be finely tuned to maximize the yield and minimize the formation of byproducts. This level of control is often difficult to achieve in large-scale batch reactors. Furthermore, the small reactor volumes in flow systems enhance safety, especially when dealing with potentially exothermic reactions or unstable intermediates.

The development of a flow protocol for the synthesis of this compound would enable its on-demand and scalable production, which is particularly valuable in industrial settings where large quantities of the protected alkyne may be required for the synthesis of active pharmaceutical ingredients or other high-value compounds.

| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry for this compound Synthesis |

| Scale | Limited by reactor size. Scaling up can be challenging. | Easily scalable by running the system for a longer duration. | Enables production from grams to kilograms without re-optimization. |

| Heat Transfer | Inefficient in large reactors, leading to potential hotspots. | Highly efficient due to high surface-area-to-volume ratio. | Improved safety and selectivity. |

| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced due to small diffusion distances. | Faster reaction times and higher yields. |

| Safety | Handling of large quantities of reagents can be hazardous. | Small volumes of reagents are reacting at any given time. | Reduced risk of thermal runaways and other hazards. |

| Reproducibility | Can vary between batches. | Highly reproducible due to precise control of parameters. | Consistent product quality. |

Chemical Reactivity and Transformation Pathways of 1 1 Ethoxyethoxy Pent 2 Yne

Reactions Involving the Alkyne Functional Group

The electron-rich triple bond of 1-(1-ethoxyethoxy)pent-2-yne is susceptible to attack by electrophiles and can be readily reduced. These reactions provide pathways to a variety of functionalized products.

Electrophilic Additions to the Triple Bond

Electrophilic addition reactions to alkynes are fundamental transformations in organic synthesis. For an unsymmetrical internal alkyne like this compound, the regiochemical outcome of these additions is of key interest.

The addition of hydrogen halides (HX) to this compound is expected to proceed via a mechanism involving a vinyl carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon of the triple bond that results in the formation of the more stable carbocation. vaia.com In the case of this compound, the two carbons of the alkyne are C2 and C3. Protonation at C3 would lead to a carbocation at C2, which is adjacent to the CH2 group bearing the electron-withdrawing oxygen atom of the ethoxyethoxy group. Conversely, protonation at C2 would generate a carbocation at C3, adjacent to the ethyl group. The relative stability of these two carbocations will determine the major product. The addition of a second equivalent of HX would lead to a geminal dihalide. vaia.com

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reagent | Predicted Major Product(s) | Regioselectivity |

| HCl (1 equiv.) | 1-(1-Ethoxyethoxy)-3-chloropent-2-ene and 1-(1-Ethoxyethoxy)-2-chloropent-2-ene | Mixture of regioisomers |

| HBr (1 equiv.) | 1-(1-Ethoxyethoxy)-3-bromopent-2-ene and 1-(1-Ethoxyethoxy)-2-bromopent-2-ene | Mixture of regioisomers |

| HCl (2 equiv.) | 1-(1-Ethoxyethoxy)-3,3-dichloropentane and 1-(1-Ethoxyethoxy)-2,2-dichloropentane | Mixture of regioisomers |

| HBr (2 equiv.) | 1-(1-Ethoxyethoxy)-3,3-dibromopentane and 1-(1-Ethoxyethoxy)-2,2-dibromopentane | Mixture of regioisomers |

Note: The exact product distribution would depend on the specific reaction conditions and the subtle electronic effects of the substituents.

The halogenation of alkynes with reagents like bromine (Br2) and chlorine (Cl2) typically proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion in an anti-fashion, leading to the formation of a trans-dihaloalkene. youtube.com The addition of a second equivalent of the halogen results in a tetrahaloalkane. The stereochemistry of the initial addition is generally anti.

Table 2: Predicted Products of Halogenation of this compound

| Reagent | Intermediate Product (1 equiv.) | Final Product (2 equiv.) | Stereochemistry |

| Br2 | (E)-2,3-Dibromo-1-(1-ethoxyethoxy)pent-2-ene | 2,2,3,3-Tetrabromo-1-(1-ethoxyethoxy)pentane | Anti-addition |

| Cl2 | (E)-2,3-Dichloro-1-(1-ethoxyethoxy)pent-2-ene | 2,2,3,3-Tetrachloro-1-(1-ethoxyethoxy)pentane | Anti-addition |

The acid-catalyzed hydration of an unsymmetrical internal alkyne like this compound is expected to yield a mixture of two ketones. youtube.comvaia.com The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. The addition of water follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the triple bond, or in this case, leading to the more stable carbocation intermediate. chemistrysteps.comlibretexts.org The presence of the oxygen atom in the ethoxyethoxy group might influence the regioselectivity. It's important to note that the acidic conditions required for hydration can also lead to the cleavage of the acetal (B89532) protecting group.

Table 3: Predicted Products of Hydration of this compound

| Reagent | Predicted Ketone Products | Potential Side Product |

| H2O, H2SO4, HgSO4 | Pentan-2-one and Pentan-3-one (after cleavage of the protecting group) | Cleavage of the 1-(1-ethoxyethoxy) protecting group |

Note: The initial products would be 1-(1-ethoxyethoxy)pentan-2-one and 1-(1-ethoxyethoxy)pentan-3-one, which are susceptible to hydrolysis under acidic conditions.

In the presence of peroxides, the addition of HBr to an alkyne proceeds via a free-radical mechanism. This results in an anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the triple bond. libretexts.orgvaia.com For an internal alkyne, this distinction is less straightforward than for a terminal alkyne. The regioselectivity will be determined by the relative stability of the two possible vinyl radical intermediates. The reaction typically yields a mixture of (E) and (Z) isomers. youtube.com

Table 4: Predicted Products of Radical Addition of HBr to this compound

| Reagent | Predicted Major Product(s) | Regioselectivity | Stereochemistry |

| HBr, ROOR | (E/Z)-3-Bromo-1-(1-ethoxyethoxy)pent-2-ene and (E/Z)-2-Bromo-1-(1-ethoxyethoxy)pent-2-ene | Mixture of regioisomers | Mixture of (E) and (Z) isomers |

Catalytic Reduction of the Alkyne Moiety.masterorganicchemistry.comdoubtnut.comlibretexts.orgmasterorganicchemistry.comnih.govnii.ac.jpthieme-connect.delibretexts.orgvapourtec.comlibretexts.org

The triple bond of this compound can be reduced to either an alkene or an alkane, depending on the catalyst and reaction conditions used.

Catalytic hydrogenation over a standard catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2) will typically lead to the complete reduction of the alkyne to the corresponding alkane, 1-(1-ethoxyethoxy)pentane. masterorganicchemistry.comlibretexts.org This reaction involves the syn-addition of two equivalents of hydrogen across the triple bond.

For the selective reduction to a cis-alkene, a "poisoned" catalyst such as Lindlar's catalyst (Pd/CaCO3 treated with lead acetate (B1210297) and quinoline) is employed. masterorganicchemistry.comdoubtnut.comlibretexts.orgthieme-connect.delibretexts.org This catalyst deactivates the more reactive sites that would otherwise lead to the complete reduction to the alkane. The result is the syn-addition of one equivalent of hydrogen to form the (Z)-alkene.

Table 5: Predicted Products of Catalytic Reduction of this compound

| Reagent | Catalyst | Product | Stereochemistry |

| H2 | Pd/C | 1-(1-Ethoxyethoxy)pentane | Not applicable |

| H2 | PtO2 | 1-(1-Ethoxyethoxy)pentane | Not applicable |

| H2 | Lindlar's Catalyst | (Z)-1-(1-Ethoxyethoxy)pent-2-ene | Syn-addition (cis) |

Selective Hydrogenation to Alkenes (e.g., Lindlar Catalyst)

Selective hydrogenation of the internal alkyne in this compound can be achieved to yield the corresponding (Z)-alkene. This transformation is typically carried out using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The catalyst's reduced activity prevents over-reduction to the alkane. The reaction proceeds via syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene.

Table 1: Selective Hydrogenation of Alkynes

| Catalyst | Product | Stereochemistry |

| Lindlar Catalyst | (Z)-1-(1-Ethoxyethoxy)pent-2-ene | Cis |

This table illustrates the expected outcome of selective hydrogenation on a generic internal alkyne, applicable to this compound.

Complete Hydrogenation to Alkanes (e.g., Pd/C)

Complete hydrogenation of this compound to the corresponding alkane, 1-(1-ethoxyethoxy)pentane, can be accomplished using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov This reaction involves the addition of two equivalents of hydrogen gas across the triple bond, first forming the alkene intermediate, which is then rapidly reduced to the alkane.

Table 2: Complete Hydrogenation of Alkynes

| Catalyst | Product |

| Palladium on Carbon (Pd/C) | 1-(1-Ethoxyethoxy)pentane |

| Platinum Oxide (PtO₂) | 1-(1-Ethoxyethoxy)pentane |

This table shows common catalysts for the complete reduction of alkynes to alkanes.

Hydride Reductions (e.g., Lithium Aluminum Hydride)

The triple bond in this compound can be reduced by hydride reagents such as lithium aluminum hydride (LiAlH₄). smolecule.com This reduction typically leads to the formation of the (E)-alkene, proceeding through an anti-addition mechanism. The regioselectivity of the hydride attack is influenced by the steric and electronic properties of the substituents on the alkyne.

Oxidative Transformations of the Alkyne

The alkyne functional group is susceptible to various oxidative reactions. smolecule.com

Cleavage Reactions Leading to Carboxylic Acids or Ketones (e.g., KMnO₄, CrO₃)

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the carbon-carbon triple bond of this compound. smolecule.com Depending on the reaction conditions, this oxidative cleavage can yield carboxylic acids or ketones. For an internal alkyne like the subject compound, the reaction would be expected to produce two carboxylic acid fragments upon complete oxidation.

Base-Induced Isomerization of Terminal Alkynes

While this compound is an internal alkyne, it's relevant to consider the base-induced isomerization of alkynes. Strong bases can catalyze the migration of the triple bond along a carbon chain. This process, often referred to as an "acetylene zipper" reaction, can be used to convert internal alkynes to terminal alkynes, or vice versa. researchgate.net The position of the equilibrium between the internal and terminal isomers is influenced by the relative thermodynamic stabilities of the alkynes. researchgate.net

Reactions Involving the 1-(1-Ethoxyethoxy) Acetal Group

The 1-(1-ethoxyethoxy) group, an acetal, serves as a protective shield for the hydroxyl functional group. Its reactivity is largely characterized by its behavior under different chemical environments, particularly its sensitivity to acids and its stability in the presence of various reagents.

The primary and most crucial reaction of the 1-(1-ethoxyethoxy) acetal group is its removal, or deprotection, to regenerate the parent alcohol, pent-2-yn-1-ol. This transformation is almost exclusively achieved under acidic conditions. chemistrysteps.com The acetal linkage is susceptible to hydrolysis when exposed to an acid catalyst in the presence of water. chemistrysteps.com

The mechanism of this deprotection involves the protonation of one of the oxygen atoms of the acetal by an acid. This protonation converts the ethoxy or ethoxyethoxy group into a good leaving group (ethanol or 2-ethoxyethanol, respectively). The departure of the leaving group is facilitated by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxonium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the oxonium ion, followed by deprotonation, yields the hemiacetal. The hemiacetal is then further hydrolyzed under the acidic conditions to release the desired alcohol and acetaldehyde (B116499) ethyl hemiacetal, which ultimately decomposes to acetaldehyde and ethanol. chemistrysteps.com

A variety of acidic conditions can be employed for this deprotection, with the choice often depending on the sensitivity of other functional groups within the molecule. Common reagents and conditions include:

Aqueous solutions of strong mineral acids: such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) to ensure solubility.

Organic acids: such as acetic acid (CH₃COOH) or p-toluenesulfonic acid (p-TsOH) in a protic solvent.

Lewis acids: in the presence of a water source.

The efficiency of the deprotection is influenced by factors such as the concentration of the acid, the reaction temperature, and the solvent system used.

Table 1: Common Acid Catalysts for Deprotection of 1-(1-Ethoxyethoxy) Acetal Group

| Acid Catalyst | Typical Conditions | Notes |

| Hydrochloric Acid (HCl) | Dilute aqueous solution, often with a co-solvent (e.g., THF) | Strong acid, effective but may not be suitable for highly acid-sensitive substrates. |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in aqueous or alcoholic solvents | Similar to HCl, a strong acid that promotes rapid hydrolysis. |

| Acetic Acid (CH₃COOH) | Aqueous solution (e.g., 80% acetic acid) | Milder acid, useful when selective deprotection is required in the presence of other acid-labile groups. |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amounts in methanol (B129727) or ethanol | Solid, easy to handle, and effective for cleaving acetals. |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Catalytic amounts in dichloromethane (B109758) or ethanol | Mild and selective acidic catalyst, often used for sensitive substrates. uni-hannover.de |

The stability of the 1-(1-ethoxyethoxy) acetal group is a critical consideration in multi-step organic synthesis. Its robustness or lability under different reaction conditions dictates its utility as a protecting group.

Stability:

Basic Conditions: The acetal group is highly stable under basic and nucleophilic conditions. It is resistant to a wide range of non-acidic reagents, including organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides (e.g., lithium aluminum hydride, sodium borohydride), and strong bases (e.g., sodium hydroxide, potassium carbonate). chemistrysteps.com This stability is a key advantage, allowing for chemical modifications at other sites of the molecule, such as the alkyne, without affecting the protected alcohol.

Oxidative and Reductive Conditions: The acetal is generally stable to many common oxidizing and reducing agents that are not strongly acidic. For instance, it can withstand Swern or Dess-Martin periodinane oxidation conditions and catalytic hydrogenation of other functional groups, provided the catalyst is not acidic.

Reactivity:

Acid Sensitivity: As detailed in the previous section, the primary reactivity of the acetal is its cleavage under acidic conditions. This lability is a double-edged sword; while it allows for easy removal when desired, it also means that any synthetic step involving acidic reagents must be carefully considered to avoid premature deprotection.

Thermal Stability: The this compound molecule is expected to have moderate thermal stability. While specific data for this compound is not readily available, related acetals can undergo thermal decomposition, though this is less common in standard synthetic procedures. Mass spectrometry studies on a similar compound, 3-(1-ethoxyethoxy)-1-propyne, show fragmentation patterns that suggest pathways like the McLafferty rearrangement.

Direct nucleophilic substitution at the central carbon of the 1-(1-ethoxyethoxy) acetal group is generally not a facile process under neutral or basic conditions. The alkoxy groups (ethoxy and ethoxyethoxy) are poor leaving groups. However, under acidic conditions, particularly with the aid of a Lewis acid, the acetal can be activated towards nucleophilic attack. nih.gov

The reaction proceeds through the formation of an oxocarbenium ion intermediate, as described in the deprotection mechanism. chemistrysteps.comwikipedia.org This electrophilic intermediate can then be intercepted by a nucleophile other than water. The stereochemical outcome of such substitutions can be influenced by the nature of the nucleophile and the reaction conditions. nih.govnih.gov For instance, the use of strong nucleophiles can lead to a high degree of stereoselectivity, while weaker nucleophiles may result in a mixture of products. nih.govnih.gov

The reactivity of the incoming nucleophile plays a significant role in determining the reaction pathway and stereoselectivity. Highly reactive nucleophiles can favor an Sₙ2-like mechanism on the activated acetal, leading to inversion of configuration, whereas less reactive nucleophiles may proceed through a more Sₙ1-like pathway involving the planar oxocarbenium ion, resulting in racemization or a mixture of stereoisomers. nih.gov

Table 2: Factors Influencing Nucleophilic Substitution at the Acetal Center

| Factor | Influence on Reactivity and Selectivity |

| Lewis Acid Activator | The choice of Lewis acid (e.g., BF₃•OEt₂, Me₃SiOTf) can determine whether the reaction proceeds via an Sₙ1-like or Sₙ2-like mechanism, thereby affecting stereoselectivity. nih.gov |

| Nucleophile Strength | Stronger nucleophiles can favor Sₙ2-like pathways and lead to higher stereochemical inversion, while weaker nucleophiles may result in loss of stereoselectivity through an Sₙ1-like process. nih.govnih.gov |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, impacting the reaction rate and selectivity. |

Chemo- and Regioselectivity in Multifunctional Cascade Reactions

The presence of two distinct reactive sites in this compound—the internal alkyne and the protected primary alcohol—allows for its participation in chemo- and regioselective cascade reactions. The ethoxyethoxy protecting group plays a crucial role in directing the reactivity of the molecule.

The internal alkyne in pent-2-yne is less sterically hindered than a terminal alkyne and is susceptible to various transformations. The position of the triple bond influences its reactivity in cycloaddition reactions and its ability to be activated by transition metals. researchgate.netquora.com The electron-donating nature of the ether linkage in the 1-(1-ethoxyethoxy) group can influence the electronic properties of the alkyne, potentially affecting the rates and regioselectivity of reactions such as Huisgen cycloadditions. mdpi.com

In cascade reactions, the sequence of bond-forming events can be controlled by the choice of catalysts and reaction conditions. For example, a reaction could be initiated at the alkyne moiety using a transition metal catalyst that is tolerant of the acetal protecting group. researchgate.net Subsequent unmasking of the alcohol by acid-catalyzed deprotection could then trigger an intramolecular cyclization or other transformation.

The regioselectivity of reactions involving the alkyne is a key consideration. For instance, in metal-catalyzed additions to the alkyne, the directing effect of the protected hydroxyl group can influence which of the two acetylenic carbons undergoes nucleophilic attack. Gold and other transition metals are known to catalyze the cyclization of functionalized alkynes, where the regiochemical outcome (e.g., endo-dig vs. exo-dig cyclization) is dependent on the substrate structure and the catalyst system employed. researchgate.net

The ability to selectively react at either the alkyne or the protected alcohol functionality, or to orchestrate a sequence of reactions involving both, highlights the synthetic utility of this compound as a versatile building block in the construction of complex molecular architectures.

Applications of 1 1 Ethoxyethoxy Pent 2 Yne in Advanced Organic Synthesis

As a Versatile Building Block for Constructing Complex Organic Molecules

1-(1-Ethoxyethoxy)pent-2-yne serves as a fundamental building block in organic synthesis, enabling the construction of more intricate molecular architectures. lookchem.comsmolecule.com Its utility stems from the reactivity of the alkyne and the stability of the ethoxyethoxy protecting group under various reaction conditions. The alkyne moiety can participate in a wide range of chemical transformations, including additions, cycloadditions, and coupling reactions.

The ethoxyethoxy group is an acetal (B89532) that effectively protects the primary alcohol. This protecting group is stable to many reagents used in alkyne chemistry, such as organolithium bases and transition metal catalysts, but can be readily removed under mild acidic conditions to reveal the hydroxyl group for further functionalization. This orthogonality allows for a stepwise and controlled construction of complex molecules.

Key Reactions and Transformations:

Alkyne Additions: The triple bond can undergo various addition reactions. For instance, hydrogenation can selectively reduce the alkyne to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using sodium in liquid ammonia), or fully to an alkane. Hydration reactions can yield ketones, and halogenation can introduce dihalide functionalities.

Coupling Reactions: The terminal alkyne, which can be generated from its derivatives or used in its protected form, is a key participant in fundamental carbon-carbon bond-forming reactions like the Sonogashira, Heck, and Glaser couplings. These reactions are instrumental in building larger molecular frameworks.

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to form various cyclic and heterocyclic systems. The Huisgen 1,3-dipolar cycloaddition of alkynes with azides to form triazoles is a prominent example of "click chemistry" where this functionality is crucial. mdpi.com

Deprotection and Further Functionalization: After the desired modifications at the alkyne have been achieved, the ethoxyethoxy group can be cleaved to unveil the primary alcohol. This alcohol can then be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for substitution reactions, or used in esterification or etherification reactions.

The versatility of this compound is further highlighted by its use in the synthesis of functionalized alkenes and various biomolecules. orgsyn.org Its structural features allow for the stereocontrolled synthesis of complex polyenes and polyketide fragments. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 68480-09-1 lookchem.com |

| Molecular Formula | C9H16O2 lookchem.com |

| Molecular Weight | 156.22 g/mol lookchem.com |

| EINECS Number | 270-885-8 lookchem.com |

Role in Natural Product Synthesis as an Intermediate or Precursor

The structural features of this compound make it a valuable intermediate in the synthesis of natural products. aaronchem.com Terpenes, a large and diverse class of natural products, are often synthesized from linear precursors containing repeating isoprene (B109036) units. uni-hannover.de The synthesis of these precursors can involve the use of building blocks like this compound to introduce specific functionalities and stereochemistry. uni-hannover.de

The ability to perform various chemical transformations on the alkyne, followed by the deprotection of the alcohol, allows for the construction of the complex carbon skeletons and functional group arrays found in many natural products. For example, the related compound 4,4-diethoxybut-1-yne (B2475238) has been utilized in the total synthesis of several natural products. orgsyn.org

Utilization in the Synthesis of Pharmaceuticals and Specialty Chemicals

This compound is utilized as an intermediate in the pharmaceutical industry. lookchem.com Its unique structural properties can be manipulated to create a wide array of medicinally relevant compounds. lookchem.com The alkyne group is a key functional group in the synthesis of many pharmaceutical agents and can be a precursor to various heterocyclic systems that form the core of many drugs. For instance, alkyne-containing flavonoids have been explored as modulators for multidrug resistance in cancer. google.com

In the realm of specialty chemicals, this compound serves as a key component in the development of new pesticides and other agricultural chemicals. lookchem.com Its versatility allows for the creation of novel molecules with specific properties tailored for various applications. lookchem.com

Application in Polymer Chemistry and Materials Science

In materials science, this compound is used as a precursor for the development of advanced materials. lookchem.com The presence of the alkyne functionality allows it to be a monomer in polymerization reactions. Alkyne-containing monomers can be polymerized through various methods, including addition polymerization and cyclotrimerization, to create polymers with unique properties. For example, photopolymerizations involving alkynes and dithiolanes have been explored for generating high refractive index polymers. rsc.org

The ability to deprotect the hydroxyl group after polymerization provides a route to functional polymers. These polymers, bearing hydroxyl groups, can have applications in areas such as coatings, adhesives, and drug delivery systems. The synthesis of advanced polymers often focuses on creating materials with improved mechanical, thermal, and chemical properties. routledge.com For example, poly(4-(1-ethoxyethoxy)styrene) has been synthesized and subsequently modified to create amphiphilic homopolymers with self-assembly properties. rsc.org

Precursor to Bioactive Compounds and Research Probes

This compound can serve as a precursor for the synthesis of bioactive compounds and research probes. The alkyne group is particularly useful for its ability to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This reaction is highly efficient and bioorthogonal, meaning it can be carried out in complex biological systems without interfering with native biochemical processes.

This property makes it invaluable for creating research probes. For example, an alkyne-functionalized molecule derived from a precursor like this compound can be attached to a biomolecule of interest (like a protein or a drug) that has been tagged with an azide. This allows for the specific labeling of biomolecules for imaging or tracking purposes. The development of such probes is crucial for understanding biological processes and for the development of new diagnostic and therapeutic agents. The synthesis of alkyne-bearing molecules is a key strategy for creating biorthogonal reactive sites for use as affinity probes. nih.gov Furthermore, alkyne-containing prosthetic groups are used in radiolabeling for positron emission tomography (PET) imaging. mdpi.com

Analytical and Spectroscopic Characterization Methodologies for 1 1 Ethoxyethoxy Pent 2 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H NMR spectroscopy would be utilized to determine the number of distinct proton environments and their connectivity within 1-(1-Ethoxyethoxy)pent-2-yne. The expected spectrum would show characteristic signals for the ethyl group, the pentynyl moiety, and the acetal (B89532) group. Key features would include the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) which reveal neighboring proton relationships.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., alkane, alkyne, ether-linked).

However, a thorough search of scientific databases and literature did not yield specific, experimentally determined ¹H NMR or ¹³C NMR data for this compound. While predicted spectra can be generated through computational chemistry software, empirical data from laboratory analysis is not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the C-O-C (ether) linkages and the C≡C (alkyne) triple bond. The ether linkages typically show strong C-O stretching vibrations in the region of 1000-1300 cm⁻¹. The internal alkyne C≡C stretch is often weak and appears around 2100-2260 cm⁻¹. The spectrum would also display C-H stretching and bending vibrations for the aliphatic portions of the molecule.

Despite the predictability of these general regions, specific, experimentally recorded IR spectra or a table of characteristic absorption frequencies for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. The analysis of this compound (C₉H₁₆O₂) by HRMS would be expected to yield a precise mass-to-charge ratio (m/z) for its molecular ion [M+H]⁺ or other adducts, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural information.

A search for experimental mass spectrometry data, including ESI-HRMS results for this compound, did not uncover any published reports containing this information.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Column Chromatography, TLC)

Chromatographic techniques are fundamental for the purification and assessment of the purity of chemical compounds. Column chromatography, using a stationary phase such as silica (B1680970) gel or alumina (B75360) and an appropriate eluent system, would be the standard method for purifying this compound from a reaction mixture. The choice of solvents would be guided by the polarity of the compound.

Thin-Layer Chromatography (TLC) is typically used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value of the compound on a TLC plate provides a qualitative measure of its polarity.

Detailed experimental protocols, including specific stationary phases, solvent systems, and Rf values for the purification and analysis of this compound by column chromatography or TLC, are not described in the available scientific literature.

Chiral Analysis Methods for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom of the acetal group. Therefore, it can exist as a pair of enantiomers. Chiral analysis methods are employed to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. Common techniques include chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), which utilize a chiral stationary phase to differentiate between the enantiomers.

No studies concerning the chiral resolution or the determination of the enantiomeric excess of this compound were found in the public domain. Consequently, there is no available information on suitable chiral stationary phases or analytical conditions for its enantiomeric separation.

Computational and Theoretical Investigations of 1 1 Ethoxyethoxy Pent 2 Yne and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like 1-(1-ethoxyethoxy)pent-2-yne. The carbon-carbon triple bond in alkynes is composed of one sigma (σ) bond and two pi (π) bonds. unacademy.comnumberanalytics.com The sp hybridization of the carbon atoms results in a linear geometry and a unique electronic environment. unacademy.comlibretexts.orglibretexts.orglibretexts.org

The presence of the ethoxyethoxy protecting group influences the electronic distribution of the alkyne. The oxygen atoms in the ethoxyethoxy group are electronegative and can withdraw electron density from the rest of the molecule through inductive effects. However, they also possess lone pairs of electrons that can participate in resonance, potentially donating electron density to the alkyne system. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals.

For instance, DFT studies on similar alkynyl systems have been used to understand the stability and reactivity of these compounds. nih.govmdpi.com The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the sites most susceptible to nucleophilic or electrophilic attack. In the case of this compound, the HOMO is likely to be localized on the C≡C triple bond, making it susceptible to electrophilic addition, a common reaction for alkynes. numberanalytics.commasterorganicchemistry.com The LUMO, conversely, would indicate the most electrophilic sites.

Furthermore, DFT calculations can provide insights into the bond dissociation energies, which are higher for the C-C triple bond and C-H bonds in alkynes compared to alkanes and alkenes due to the increased s-character of the hybrid orbitals. unacademy.com This contributes to the specific reactivity patterns observed for alkynes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape and predicting the reactivity of flexible molecules like this compound. The ethoxyethoxy group introduces several rotatable bonds, leading to a multitude of possible conformations. organicchemistrytutor.com

Conformational Analysis: Molecular mechanics force fields, such as OPLS-AA, have been developed and optimized for alkynes to accurately model their behavior. researchgate.net These force fields, in conjunction with simulation techniques like Monte Carlo or molecular dynamics, can be used to determine the relative energies of different conformers and identify the most stable, low-energy structures. tandfonline.com The stability of these conformations is governed by a balance of steric and electronic effects. For instance, gauche and anti conformations around the C-C and C-O bonds of the ethoxyethoxy group will have different energies. organicchemistrytutor.com

Reactivity Prediction: Molecular dynamics simulations can provide a dynamic picture of the molecule, revealing how its conformation changes over time and in different solvent environments. digitellinc.combyu.edu This is crucial for understanding reaction mechanisms, as the accessibility of the reactive alkyne moiety can be influenced by the conformation of the protecting group. For example, a particular conformation might shield the alkyne from an incoming reagent, thus hindering the reaction.

Recent advancements have also seen the development of parameters for force fields like CHARMM and CGenFF to better simulate unnatural amino acids containing alkyne groups, which can be extended to other alkynyl compounds. byu.edu These simulations can help in understanding complex interactions, such as those between the alkyne and a catalyst or solvent molecules. chemrxiv.org

Structure-Reactivity Relationship Studies of Ethoxyethoxy-Protected Alkynes

The relationship between the structure of ethoxyethoxy-protected alkynes and their reactivity is a key area of investigation. The ethoxyethoxy group serves as a protecting group for the hydroxyl functionality, preventing it from undergoing unwanted reactions while transformations are carried out at the alkyne. ccspublishing.org.cncureffi.org

Influence of the Protecting Group: The nature of the protecting group can significantly impact the reactivity of the alkyne. researchgate.net While the primary role of the ethoxyethoxy group is protection, its electronic and steric properties can modulate the reactivity of the C≡C triple bond. Electron-withdrawing substituents on the alkyne generally increase its reactivity towards nucleophiles. mdpi.com Conversely, bulky protecting groups can sterically hinder the approach of reagents to the alkyne. numberanalytics.com

Reactivity in Cycloaddition Reactions: Ethoxyethoxy-protected alkynes are valuable substrates in various reactions. For example, they have been used in [3+4] cycloadditions to form bicyclic ketones. The ethoxyethoxy group's stability under the reaction conditions and its facile removal afterward are critical for the success of such synthetic strategies.

Deprotection and Further Transformations: An essential aspect of using a protecting group is its removal under mild conditions to reveal the original functional group. The ethoxyethoxy group is an acetal (B89532) and is typically cleaved under acidic conditions. The study of deprotection mechanisms, often aided by computational methods, helps in optimizing reaction conditions to avoid side reactions. ethz.ch Once deprotected, the resulting propargyl alcohol can undergo a wide range of further transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, which can then be validated against experimental data for structural elucidation. nih.govfrontiersin.org

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of molecules like this compound. researchgate.net Machine learning models and DFT-based methods can predict chemical shifts with increasing accuracy. arxiv.orgnih.gov For this compound, one would expect to see characteristic signals for the ethoxyethoxy protons and the propargyl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the sp-hybridized alkyne carbons would appear in a distinct region (typically δ 70–85 ppm). Computational predictions can help in assigning these signals, especially in complex molecules. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io

Infrared (IR) Spectroscopy: IR spectroscopy is another valuable technique for characterizing alkynes. libretexts.org The C≡C triple bond stretch typically appears in the region of 2100–2260 cm⁻¹. libretexts.org For terminal alkynes, a sharp C-H stretch is also observed around 3300 cm⁻¹. libretexts.org While the alkyne stretch can be weak, especially in symmetrical internal alkynes, its presence is a key diagnostic feature. chemrxiv.orgacs.org Computational methods can calculate vibrational frequencies, which, after appropriate scaling, can be compared with experimental IR spectra to confirm the presence of specific functional groups. aip.org

Energetic and Mechanistic Studies of Transformation Pathways

Computational chemistry plays a vital role in elucidating the energetic profiles and mechanisms of reactions involving alkynes. researchgate.netorganic-chemistry.org

Reaction Mechanisms: For reactions such as additions, cycloadditions, and metal-catalyzed transformations, DFT calculations can be used to map out the entire reaction pathway. nih.govrsc.orgacs.org This involves locating transition states and intermediates, and calculating their energies. For instance, in gold-catalyzed reactions of alkynes, computational studies have helped to understand the activation of the alkyne by the gold catalyst and the subsequent nucleophilic attack. acs.orgresearchgate.netnih.gov Similarly, the mechanisms of copper-catalyzed reactions involving alkyne intermediates have been investigated computationally. mdpi.com

Energetics and Selectivity: By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism and the expected products. This is particularly useful for understanding and predicting the regioselectivity and stereoselectivity of reactions. For example, in the hydroselenation of alkynes, computational studies have been used to explain the observed selectivity under different catalytic conditions. researchgate.net

Influence of Catalysts and Substituents: The effect of different catalysts, ligands, and substituents on the reaction pathway can also be modeled. rsc.org This allows for the rational design of new catalytic systems with improved efficiency and selectivity. For example, computational studies can help in understanding how the electronic properties of a substituent on the alkyne influence the rate-determining step of a reaction. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propargyl alcohol |

| Ethyl vinyl ether |

| p-Ethynylbenzonitrile |

| Phenylacetylene |

| 2-Picolyl azide |

| bis-Triethylsilyl ether |

| Acetonide |

| Spectaline |

| Carpamic acid |

| Azimic acid |

| Cassine |

| Prosafrinine |

| 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea |

Derivatives and Analogues of 1 1 Ethoxyethoxy Pent 2 Yne in Synthetic Research

Chiral Variants of 1-(1-Ethoxyethoxy)pent-2-yne (e.g., (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne)

The introduction of stereogenic centers into the structure of this compound transforms it into a chiral building block, essential for asymmetric synthesis. ddugu.ac.in Chiral variants are crucial in producing enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry. The synthesis of these chiral molecules can be achieved through various methods, including the use of chiral catalysts or enzymes. nih.govresearchgate.net

One strategy for creating chiral β-alkynyl esters involves a two-step process using palladium and copper catalysis. nih.gov This method allows for the construction of a chiral propargylic center under mild conditions with high regio- and stereoselectivity. nih.gov Such approaches avoid the need for traditional olefination methods to prepare geometrically pure starting materials. nih.gov The development of chiral ligands has also been instrumental in enabling enantioselective additions of alkynes to various functional groups. nih.gov

For instance, the synthesis of axially chiral compounds, which possess a stereogenic axis, has been advanced through catalytic asymmetric reactions of alkynes. researchgate.netresearchgate.netrsc.org These reactions often employ transition-metal catalysts to construct the chiral framework in a single step, highlighting the efficiency of using alkyne derivatives in asymmetric catalysis. researchgate.net

Systematic Variations in Alkyne Chain Length and Substitution Patterns

Altering the length of the alkyne chain and the nature of its substituents significantly impacts the chemical properties and reactivity of this compound derivatives. The position of the triple bond—whether it is internal or terminal—is a primary determinant of its reactivity. unacademy.commasterorganicchemistry.com

Internal alkynes, like the parent compound, have carbon substituents on each of the sp-hybridized carbons. unacademy.com Terminal alkynes, in contrast, have at least one hydrogen atom bonded to a triply bonded carbon, which imparts slight acidity to that proton. unacademy.com This difference allows for selective reactions, such as deprotonation and subsequent carbon-carbon bond formation at the terminus of the alkyne chain. masterorganicchemistry.com

The reactivity of the alkyne is also influenced by the electronic nature of its substituents. Electron-withdrawing or electron-donating groups can affect the electron density of the triple bond, thereby influencing its susceptibility to electrophilic or nucleophilic attack. libretexts.org For example, in multicomponent reactions, various functional groups and substitution patterns on aromatic rings attached to the alkyne are well-tolerated, leading to a diverse range of products. nih.gov

Below is a table illustrating how systematic variations can influence the potential applications of these alkyne derivatives.

| Structural Variation | Compound Example | Key Reactivity Feature | Potential Synthetic Application |

| Chain Length Extension | 1-(1-Ethoxyethoxy)hex-2-yne | Similar to parent, potential for different steric environment | Synthesis of longer-chain complex molecules |

| Terminal Alkyne Isomer | 5-(1-Ethoxyethoxy)pent-1-yne | Acidic terminal proton allows for alkynylation reactions | C-C bond formation via acetylide intermediates |

| Aryl Substitution | 1-(1-Ethoxyethoxy)-4-phenylbut-2-yne | Modified electronic properties of the alkyne | Access to conjugated systems and aromatic compounds |

| Additional Functional Group | 6-(1-Ethoxyethoxy)hex-4-yn-1-ol | Presence of a free hydroxyl group for further derivatization | Synthesis of bifunctional molecules and polymers |

Related Acetal-Protected Alkynols and Ethers (e.g., 5-(1-Ethoxyethoxy)pent-1-yne)

Acetal (B89532) groups, such as the 1-ethoxyethoxy group, are widely used as protecting groups for alcohols. quimicaorganica.org They are stable in neutral to strongly basic conditions and are unreactive towards many nucleophiles and hydride reducing agents, making them ideal for multi-step syntheses. total-synthesis.comlibretexts.org The protection of a hydroxyl group as an acetal allows for chemical transformations to be carried out on other parts of the molecule without affecting the alcohol. libretexts.org The acetal can later be removed (deprotected) under acidic conditions to regenerate the alcohol. organic-chemistry.org

The distinction between internal and terminal alkynes is critical in synthetic planning. While this compound is an internal alkyne, its isomer, 5-(1-ethoxyethoxy)pent-1-yne, is a terminal alkyne. Terminal alkynes are generally less reactive than internal alkynes in electrophilic addition reactions, such as hydration, due to the less stable carbocation intermediate that would be formed. stackexchange.com However, the acidic proton of terminal alkynes enables a unique set of reactions, including coupling reactions that are fundamental to forming new carbon-carbon bonds. unacademy.com

The reactivity differences are summarized in the table below.

| Feature | This compound (Internal) | 5-(1-Ethoxyethoxy)pent-1-yne (Terminal) |

| Alkyne Type | Internal | Terminal |

| Reactivity towards Electrophiles | Generally more reactive in additions like hydration. stackexchange.com | Generally less reactive in additions. stackexchange.com |

| Acidity | No acidic alkyne proton. | Possesses an acidic terminal proton (pKa ~25). unacademy.com |

| Unique Reactions | Undergoes addition reactions across the triple bond. masterorganicchemistry.com | Can be deprotonated to form an acetylide for nucleophilic attack. unacademy.com |

Influence of Stereogenic Centers on Reactivity and Selectivity

The presence of a stereogenic center in a reactant molecule can profoundly influence the outcome of a chemical reaction, a principle known as stereoselectivity. wikipedia.org When a reaction leads to the formation of a new stereocenter, a pre-existing chiral center can direct the reaction to favor the formation of one diastereomer over another, a phenomenon called diastereoselectivity. ddugu.ac.inwikipedia.org

This control is a cornerstone of modern asymmetric synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements. nih.gov The stereogenic center can influence the reaction's transition state, where steric and electronic interactions favor one geometric arrangement over others. nih.gov

In the context of alkyne chemistry, a chiral center within an acetal-protected alkynol can direct the stereochemical outcome of addition reactions to the triple bond or reactions at adjacent positions. For example, in an enantioselective reaction, a chiral catalyst or reagent is used to create an optically active product from an achiral starting material by favoring one enantiomeric pathway. wikipedia.org If the starting material is already chiral, one enantiomer may react faster than the other in a process known as kinetic resolution. wikipedia.org

The degree of selectivity is often high, leading to products with a high enantiomeric or diastereomeric excess. wikipedia.org This principle is critical for synthesizing chiral allenes and other complex structures where precise control over stereochemistry is required. nih.gov

Future Directions and Emerging Research Opportunities

Development of Highly Stereoselective and Enantioselective Synthetic Routes

Currently, the stereochemical control in the synthesis of 1-(1-ethoxyethoxy)pent-2-yne and its derivatives remains a largely unexplored area. Future research should focus on the development of synthetic methodologies that allow for the precise control of stereochemistry. This could involve the use of chiral catalysts or auxiliaries to achieve high levels of diastereoselectivity and enantioselectivity. The ability to synthesize specific stereoisomers of this compound would be a significant advancement, opening the door to its use in the synthesis of complex chiral molecules, which are often of interest in medicinal chemistry and materials science.

Key research objectives in this area would include:

Asymmetric Alkynylation: Investigating chiral ligand-metal complexes to catalyze the asymmetric addition of the pent-2-yne moiety to 1-ethoxy-1-chloroethane.

Kinetic Resolution: Developing enzymatic or chemical methods to resolve racemic mixtures of this compound, providing access to enantiomerically pure forms.

Exploration of Novel Catalytic Systems for this compound Transformations

The internal alkyne functionality of this compound is a prime target for a wide range of catalytic transformations. Research into novel catalytic systems could uncover new reaction pathways and expand the compound's synthetic utility. Areas ripe for exploration include:

Metathesis Reactions: The application of alkyne metathesis catalysts could lead to the formation of novel, long-chain and cyclic compounds.

Hydrofunctionalization Reactions: The development of catalysts for the regio- and stereoselective addition of various functionalities (e.g., H-B, H-Si, H-N, H-P) across the carbon-carbon triple bond would generate a diverse array of functionalized building blocks.

Cycloaddition Reactions: Investigating the reactivity of the alkyne in catalyst-mediated [2+2+2] and other cycloaddition reactions could provide efficient routes to complex carbocyclic and heterocyclic systems.

A hypothetical data table summarizing potential catalytic transformations is presented below.

| Transformation | Catalyst System | Potential Product Class |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Chiral Alkenes/Alkanes |

| Hydrosilylation | Platinum or Karstedt's Catalyst | Vinylsilanes |

| Hydroboration | Catecholborane with Rhodium Catalyst | Vinylboronates |

| Pauson-Khand Reaction | Dicobalt Octacarbonyl | Bicyclic Enones |

Expansion of Synthetic Utility in Uncharted Chemical Space

Beyond known alkyne chemistry, there is an opportunity to explore the use of this compound in more unconventional synthetic strategies. The combination of the protected alcohol and the internal alkyne offers a unique chemical handle for designing novel synthetic disconnections. Future work could focus on:

Domino and Cascade Reactions: Designing multi-step reaction sequences that are triggered by the selective transformation of either the alkyne or the acetal (B89532) protecting group.

Click Chemistry: While terminal alkynes are more common in copper-catalyzed azide-alkyne cycloaddition (CuAAC), research into the reactivity of this internal alkyne under various "click" conditions could be fruitful.

Organometallic Chemistry: The use of this compound as a ligand for transition metals could lead to the discovery of new catalysts with unique reactivity.

Integration with Automated Synthesis and High-Throughput Experimentation

The amenability of this compound to automated synthesis and high-throughput experimentation (HTE) platforms could significantly accelerate the discovery of its new applications. mrs-j.orgnih.gov By leveraging robotic systems, researchers can rapidly screen a large number of reaction conditions, catalysts, and substrates. This approach would be particularly beneficial for:

Reaction Optimization: Quickly identifying the optimal conditions for known transformations of this compound.

Discovery of New Reactions: Screening for novel reactivity by exposing the compound to a diverse array of reagents and catalysts.

A hypothetical HTE workflow for exploring the reactivity of this compound is outlined below.

| Step | Action | Technology |

| 1 | Dispense this compound solution | Liquid Handling Robot |

| 2 | Add catalyst and reagent libraries | Liquid Handling Robot |

| 3 | Incubate at various temperatures | Automated Reaction Blocks |

| 4 | Quench and analyze samples | High-Throughput LC-MS/GC-MS |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

To fully harness the potential of this compound, a deeper understanding of its electronic and structural properties is necessary. Advanced spectroscopic techniques and computational modeling can provide invaluable insights. Future research in this area should include:

In-depth NMR Studies: Employing advanced NMR techniques (e.g., 2D NMR, NOESY) to elucidate the conformational preferences and through-space interactions of the molecule.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction mechanisms, predict reactivity, and understand the electronic structure of the alkyne.

Spectroscopic Characterization of Intermediates: Utilizing techniques like in-situ IR and Raman spectroscopy to detect and characterize reactive intermediates in catalytic cycles involving this compound.

These advanced analytical approaches will be crucial for the rational design of new synthetic methods and for predicting the behavior of this compound in complex chemical environments.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 1-(1-Ethoxyethoxy)pent-2-yne?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying volatile acetals like this compound, as demonstrated in the analysis of structurally similar compounds (e.g., 1-(1-Ethoxyethoxy)propane in liquor samples) . Infrared (IR) spectroscopy can confirm functional groups (e.g., ether and alkyne bonds) by referencing databases such as NIST Standard Reference Data . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish between acetal isomers and verify alkyne positioning. Use deuterated solvents (e.g., CDCl₃) for NMR analysis to avoid signal interference.

Q. How can researchers optimize the synthesis of this compound?

- Answer : Acetal formation via acid-catalyzed reactions between alcohols and orthoesters is a common approach. For example, analogous compounds like 1-(1-Ethoxyethoxy)-1,2-propadiene are synthesized using catalytic acids (e.g., p-toluenesulfonic acid) under anhydrous conditions . Optimize reaction time and temperature to minimize side reactions (e.g., hydrolysis or polymerization of the alkyne group). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the target compound .

Q. What safety precautions are necessary when handling this compound?

- Answer : While specific toxicity data for this compound may be limited, analogous acetals (e.g., 1-(1-Butoxyethoxy)butane) require handling in well-ventilated areas with personal protective equipment (PPE), including nitrile gloves and safety goggles . Avoid exposure to moisture or acidic conditions, which may degrade the acetal group and release volatile byproducts. Store in inert atmospheres (e.g., argon) at low temperatures (<4°C) to enhance stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for acetals like this compound?

- Answer : Stability discrepancies often arise from environmental factors (e.g., pH, temperature, or solvent polarity). For instance, acetals in alcoholic beverages degrade faster at higher ethanol concentrations due to hydrolysis . To address contradictions:

- Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% relative humidity).

- Use multiple analytical techniques (GC-MS, HPLC) to track degradation products .

- Compare results with structurally similar compounds (e.g., 1-(1-Ethoxyethoxy)pentane) to identify trends in acetal reactivity .

Q. What strategies are effective for analyzing degradation products of this compound?